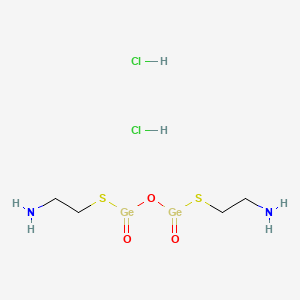
Ethanamine, 2,2'-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride is a complex organic compound characterized by the presence of germanium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride typically involves the reaction of ethanamine with a germanium-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germanium-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride involves its interaction with molecular targets within cells. The germanium and sulfur atoms in the compound can form bonds with specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2,2’-dithio-bis-: This compound is structurally similar but lacks the germanium atoms present in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride.
Ethanamine, 2,2’-((1,3-dioxo-1,3-dioxanediyl)dithio)bis-: This compound contains oxygen atoms instead of germanium, resulting in different chemical properties.
Uniqueness
The presence of germanium atoms in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
124187-04-8 |
|---|---|
Molecular Formula |
C4H14Cl2Ge2N2O3S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[2-aminoethylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12Ge2N2O3S2.2ClH/c7-1-3-12-5(9)11-6(10)13-4-2-8;;/h1-4,7-8H2;2*1H |
InChI Key |
HXCDOBOUPVHQBD-UHFFFAOYSA-N |
Canonical SMILES |
C(CS[Ge](=O)O[Ge](=O)SCCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


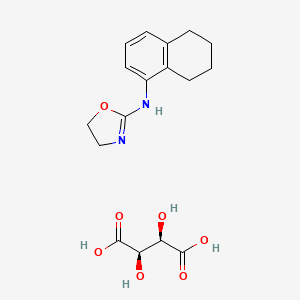
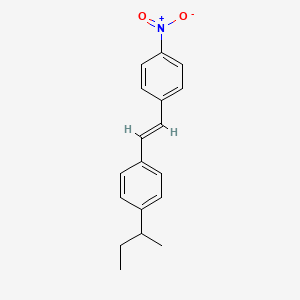
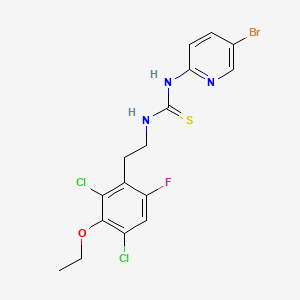
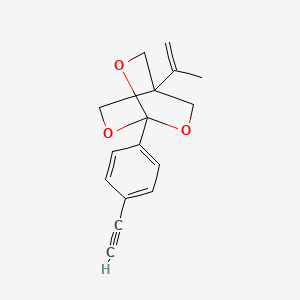
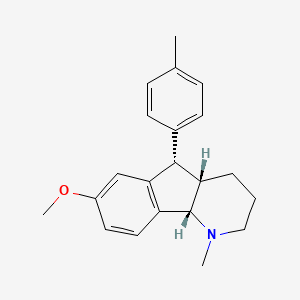
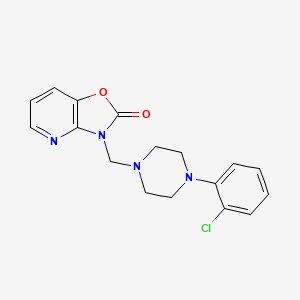

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)


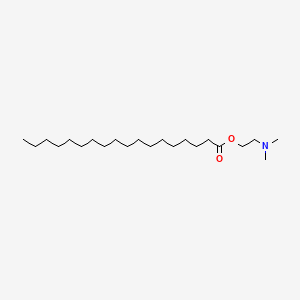
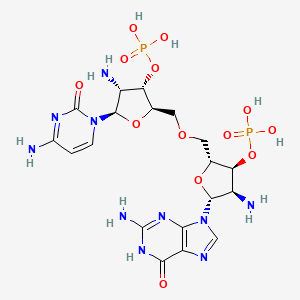
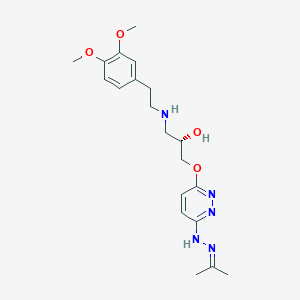
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
